molecular formula C16H15NO2 B11090608 ethyl 4-[(E)-2-(pyridin-2-yl)ethenyl]benzoate

ethyl 4-[(E)-2-(pyridin-2-yl)ethenyl]benzoate

Cat. No.: B11090608
M. Wt: 253.29 g/mol
InChI Key: VUPMMXDGVJUHBM-DHZHZOJOSA-N
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Description

ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE typically involves the reaction of 4-(2-pyridyl)ethenylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOIC ACID.

    Reduction: Formation of ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZYL ALCOHOL.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(4-pyridyl)ethylene: Shares the pyridine-ethylene structure but lacks the ester group.

    1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains two pyridine-ethylene units attached to a benzene ring.

Uniqueness

ETHYL 4-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]BENZOATE is unique due to the presence of both the pyridine ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 4-[(E)-2-pyridin-2-ylethenyl]benzoate

InChI

InChI=1S/C16H15NO2/c1-2-19-16(18)14-9-6-13(7-10-14)8-11-15-5-3-4-12-17-15/h3-12H,2H2,1H3/b11-8+

InChI Key

VUPMMXDGVJUHBM-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=N2

Origin of Product

United States

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